3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile
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Overview
Description
3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H16N2. It is a cyclohexane derivative featuring a nitrile group and a methylamino substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with methylamine and a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles like halides, hydroxides, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile depends on its interaction with specific molecular targets. The nitrile group can act as a ligand for metal ions, while the methylamino group can participate in hydrogen bonding and other interactions. These properties make it useful in studying enzyme mechanisms and receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonitrile: Lacks the methylamino group, making it less reactive in certain substitution reactions.
1-Methyl-3-(1-methylethyl)cyclohexane: Lacks the nitrile group, affecting its chemical reactivity and applications
Uniqueness
3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile is unique due to the presence of both a nitrile and a methylamino group, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
3-methyl-1-(methylamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C9H16N2/c1-8-4-3-5-9(6-8,7-10)11-2/h8,11H,3-6H2,1-2H3 |
InChI Key |
HPNGIDYZJBTBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC |
Origin of Product |
United States |
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